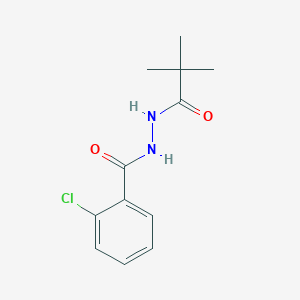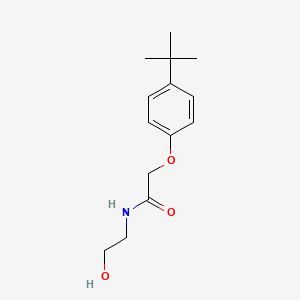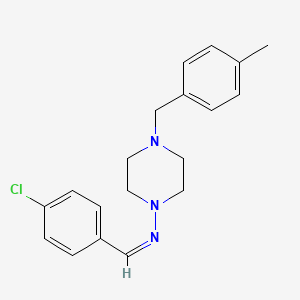
N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Descripción general
Descripción
N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, also known as MNPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNPA is a piperazine derivative that has been synthesized through a multi-step process involving the reaction of various reagents.
Aplicaciones Científicas De Investigación
N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been reported to possess anticonvulsant, antidepressant, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Mecanismo De Acción
The exact mechanism of action of N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is not fully understood. However, it has been proposed that this compound modulates the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, by binding to their respective receptors. This compound has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and movement. This compound has also been shown to modulate the activity of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are involved in the regulation of mood, behavior, and cognition. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has been reported to have anxiolytic and antidepressant effects in animal models, and it has also been shown to have anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has several advantages and limitations for lab experiments. This compound is a relatively easy compound to synthesize, and it can be obtained in high yields and purity. This compound has been extensively studied in animal models, and its pharmacological properties have been well characterized. However, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood. This compound also has limited water solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has several potential future directions for research. This compound has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Further studies are needed to determine the safety and efficacy of this compound in humans. This compound also has potential as a tool for studying the role of neurotransmitters in the regulation of mood, behavior, and cognition. Future research could also focus on the development of novel this compound derivatives with improved pharmacological properties. Overall, this compound is a promising compound that has the potential to lead to the development of new treatments for neurological and psychiatric disorders.
Propiedades
IUPAC Name |
(E)-1-(4-methylphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3/c1-19-9-11-20(12-10-19)17-24-26-15-13-25(14-16-26)18-22-7-4-6-21-5-2-3-8-23(21)22/h2-12,17H,13-16,18H2,1H3/b24-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFZFHKXBQMQPR-JJIBRWJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3890023.png)
![N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B3890027.png)

![N-[4-(diethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B3890036.png)

![N'-{[(4-chlorophenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B3890055.png)
![methyl 4-{2-[(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3890062.png)
![N'-{[(1-naphthyloxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3890074.png)

![4-[2-({[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B3890090.png)


